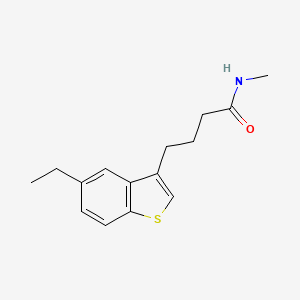
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide is a chemical compound known for its role as a melatonin receptor antagonist
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced at the 5-position of the benzothiophene ring through alkylation reactions.
Attachment of the Butanamide Moiety: The butanamide group is attached to the benzothiophene core via amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound for studying the reactivity of benzothiophene derivatives.
Biology: The compound is investigated for its effects on melatonin receptors and circadian rhythms.
Medicine: Research explores its potential as a therapeutic agent for disorders related to melatonin dysregulation, such as sleep disorders and depression.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The compound exerts its effects by acting as a melatonin receptor antagonist. It binds to melatonin receptors (MT1 and MT2) with high affinity, blocking the action of melatonin. This interaction affects various physiological processes, including sleep-wake cycles and mood regulation.
Comparación Con Compuestos Similares
Similar Compounds
Agomelatine: Another melatonin receptor antagonist with antidepressant properties.
Ramelteon: A melatonin receptor agonist used for the treatment of insomnia.
Tasimelteon: A melatonin receptor agonist used for non-24-hour sleep-wake disorder.
Uniqueness
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide is unique due to its specific binding affinity for melatonin receptors and its potential applications in both research and therapeutic contexts. Unlike melatonin receptor agonists, this compound acts as an antagonist, providing a different mechanism of action and potential therapeutic benefits.
Propiedades
Número CAS |
674773-02-5 |
|---|---|
Fórmula molecular |
C15H19NOS |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
4-(5-ethyl-1-benzothiophen-3-yl)-N-methylbutanamide |
InChI |
InChI=1S/C15H19NOS/c1-3-11-7-8-14-13(9-11)12(10-18-14)5-4-6-15(17)16-2/h7-10H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
LFNMYGMSWBAPKW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)SC=C2CCCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


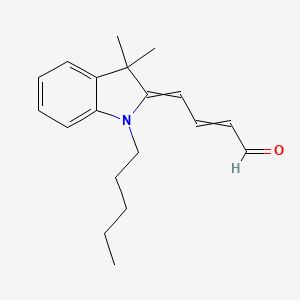
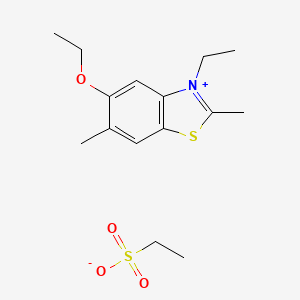

![2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B12536572.png)
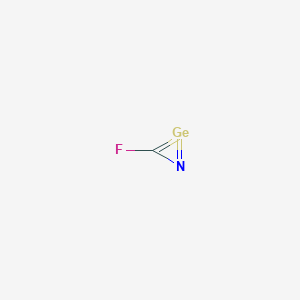
![3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one](/img/structure/B12536578.png)
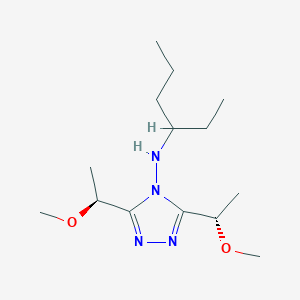
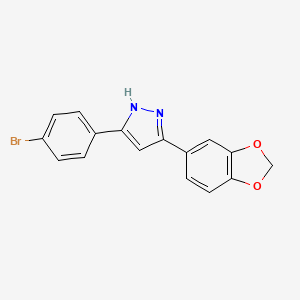

![2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-](/img/structure/B12536595.png)
![3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione](/img/structure/B12536598.png)
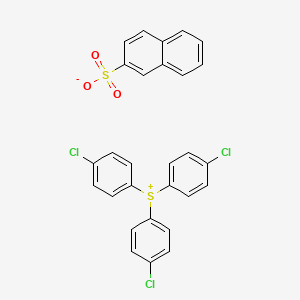
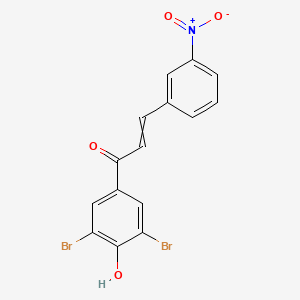
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
